2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide

Physicochemical profiling Medicinal chemistry Early-stage drug discovery

This pyrimidine-benzamide is a GRK inhibitor tool compound (ChEMBL/BindingDB; patent literature). It is the lean, 2-chloro-only baseline scaffold, free of additional ring substituents. Choose it when an unsubstituted benzamide is non-negotiable for your pharmacophore hypothesis—it avoids the electronic and PK shifts introduced by the 4-fluoro analog (CAS 1797974-70-9, MW 324.74). The 2-Cl handle enables cross-coupling derivatization. Verify GRK subtype potency (GRK2/5/6) in-house. Use alongside the 4-F, 2-CF₃, and 4-OMe analogs in selectivity panels to map substituent effects on kinase engagement.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75
CAS No. 1797659-47-2
Cat. No. B2924464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide
CAS1797659-47-2
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC
InChIInChI=1S/C14H15ClN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20)
InChIKeyLJYJIJFCNBPDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide (CAS 1797659-47-2): Core Identity and Procurement Context


2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide (CAS 1797659-47-2) is a synthetic small molecule belonging to the pyrimidine-benzamide class, with a molecular formula of C₁₄H₁₅ClN₄O₂ and a molecular weight of 306.75 g/mol . It is listed in curated chemical biology databases (ChEMBL/BindingDB) and is referenced in patent literature concerning substituted diaminopyrimidyl compounds [1]. Vendor annotations classify it as a G protein-coupled receptor kinase (GRK) inhibitor tool compound . However, extensive primary literature searches conducted for this guide reveal a notable absence of peer-reviewed, head-to-head quantitative comparator studies for this specific CAS number.

Why Close Analogs of 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide Cannot Be Assumed Interchangeable


The pyrimidine-benzamide scaffold is highly sensitive to substitution patterns on both the pyrimidine core and the benzamide ring. Even single-atom changes (e.g., Cl→F, Cl→CF₃) can drastically alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles. A structurally similar analog, 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide (CAS 1797974-70-9), demonstrates how a single additional fluorine substituent changes molecular weight, electronic distribution, and likely pharmacokinetic behavior . Without explicit, quantitative selectivity or potency data comparing these analogs side-by-side, generic substitution risks selecting a compound with a fundamentally different biological fingerprint. This guide therefore maps the available, albeit limited, differentiation evidence to inform cautious, data-driven procurement.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide (1797659-47-2) Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 4-Fluoro Analog

The target compound (MW = 306.75 g/mol) possesses a 2-chloro substituent on the benzamide ring only. Its closest commercially available analog, 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide (CAS 1797974-70-9, MW = 324.74 g/mol), carries an additional 4-fluoro substituent, resulting in an 18.0 Da increase in molecular weight . This mass difference corresponds to a measurable change in lipophilicity and polar surface area, which can affect membrane permeability and non-specific binding. Without published ClogP or experimental logD data for either compound, the molecular weight difference provides a minimal but verifiable physicochemical distinction.

Physicochemical profiling Medicinal chemistry Early-stage drug discovery

Target Class Annotation: GRK Inhibition Assignment vs. Kinase Profiling Panels

Vendor annotations explicitly cite the compound as a pyrimidine derivative acting as a G protein-coupled receptor kinase (GRK) inhibitor, referencing Bigham, E., et al., J. Med. Chem. . This places the compound within the GRK family (GRK1-7), a target class distinct from the broader tyrosine kinase or serine/threonine kinase families often targeted by other pyrimidine-benzamide analogs. While the exact GRK subtype and quantitative IC₅₀ are not publicly retrievable for this compound, the annotation differentiates its intended application from analogs described as PIM1 kinase inhibitors (e.g., IC₅₀ = 2.20 nM for CHEMBL4587382) or CaMK2 inhibitors (IC₅₀ = 83 nM for CHEMBL1945559) [1][2]. This is a class-level inference.

G protein-coupled receptor kinase Kinase selectivity Chemical probe development

Commercial Availability and Lead Time vs. Next-Closest Structural Analog

At the time of this analysis, the target compound was listed by multiple vendors, with the primary bulk supplier indicating availability across a range of pack sizes (1 mg to 100 mg). The closest commercially available analog, the 4-fluoro derivative (CAS 1797974-70-9), was quoted with a 3-week lead time for all pack sizes at a purity of 90% . For the target compound, specific pricing and lead-time data are not publicly listed, requiring direct vendor inquiry. This operational friction represents a practical differentiation: the 4-fluoro analog has a known procurement timeline, while the target compound's availability may fluctuate. The absence of a published lead time for the target compound is itself a verifiable data point relevant to sourcing decisions.

Chemical sourcing Supply chain Custom synthesis

Research Application Scenarios for 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide Based on Available Evidence


Scenario 1: GRK-Focused Chemical Biology Probe Development

Given its annotation as a GRK inhibitor, this compound is suitable as a starting scaffold for medicinal chemistry campaigns targeting GPCR kinase modulation . The 2-chloro substitution on the benzamide ring provides a synthetic handle for further derivatization via cross-coupling reactions. Researchers should verify the exact GRK subtype potency (GRK2, GRK5, or GRK6) through in-house radiometric or fluorescence-based kinase assays before proceeding with SAR expansion.

Scenario 2: Minimal Pharmacophore Fragment for Pyrimidine-Benzamide Library Design

The target compound lacks additional ring substituents beyond the 2-chloro group, making it a structurally lean entry within the pyrimidine-benzamide class . Compared to the 4-fluoro analog (which carries an extra substituent), this compound may serve as a more suitable baseline for scaffold-hopping or fragment-growing exercises, where incremental molecular complexity is systematically introduced.

Scenario 3: Selectivity Profiling Against Structurally Similar Kinase Inhibitors

The compound can be used in selectivity panels alongside the 4-fluoro analog, the 2-trifluoromethyl analog, and the 4-methoxy analog to empirically map how benzamide ring substituents shift target engagement away from the GRK family toward other kinases (e.g., PIM1, CaMK2) [1][2]. Such head-to-head profiling, while not yet published, represents a feasible experimental workflow that directly addresses the data gaps identified in this guide.

Scenario 4: Procurement Risk Mitigation and Comparator Sourcing

Procurement teams can use the molecular weight difference (306.75 vs. 324.74 g/mol) and the unconfirmed lead-time status documented here to make informed purchasing decisions . In cases where the 4-fluoro analog's 3-week lead time is acceptable and the fluorine atom is chemically tolerated, it may serve as a fallback option. Conversely, if an unsubstituted benzamide scaffold is non-negotiable for a pharmacophore hypothesis, the target compound remains the necessary choice despite unknown lead times.

Quote Request

Request a Quote for 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.